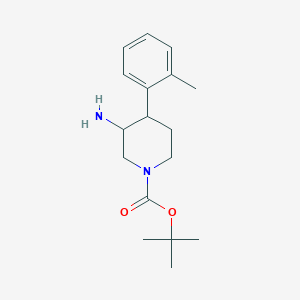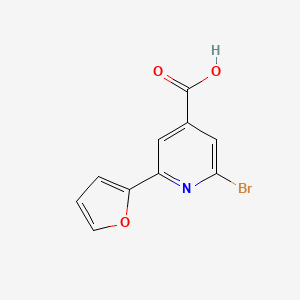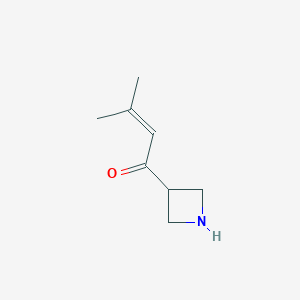![molecular formula C9H20N2O2 B13160037 (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol](/img/structure/B13160037.png)
(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol is a chiral compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activity and structural diversity. This compound, in particular, has garnered interest for its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 3-methoxypropylamine.
Formation of Intermediate: The piperidine is first reacted with a suitable protecting group to form a protected piperidine intermediate.
N-Alkylation: The protected piperidine intermediate is then subjected to N-alkylation with 3-methoxypropylamine under basic conditions to form the desired product.
Deprotection: Finally, the protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as an analgesic.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
3-Methoxypropylamine: An amine with a methoxypropyl group.
Piperidin-4-ol: A piperidine derivative with a hydroxyl group at the fourth position.
Uniqueness
(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol is unique due to its chiral nature and the presence of both an amino group and a hydroxyl group. This combination of functional groups and chirality imparts specific biological activity and makes it a valuable intermediate in the synthesis of various pharmaceuticals.
Eigenschaften
Molekularformel |
C9H20N2O2 |
|---|---|
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
(3S,4S)-3-(3-methoxypropylamino)piperidin-4-ol |
InChI |
InChI=1S/C9H20N2O2/c1-13-6-2-4-11-8-7-10-5-3-9(8)12/h8-12H,2-7H2,1H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
KMFYCELMWXKOHB-IUCAKERBSA-N |
Isomerische SMILES |
COCCCN[C@H]1CNCC[C@@H]1O |
Kanonische SMILES |
COCCCNC1CNCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Ethylphenyl)methyl]oxirane](/img/structure/B13159959.png)
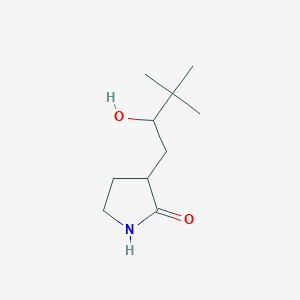

![[1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13159980.png)

![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13159990.png)
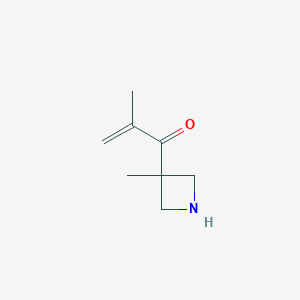
![1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole](/img/structure/B13160014.png)
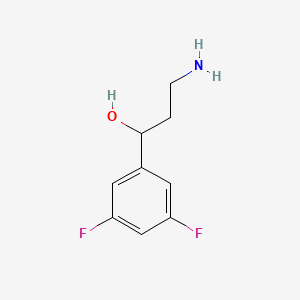
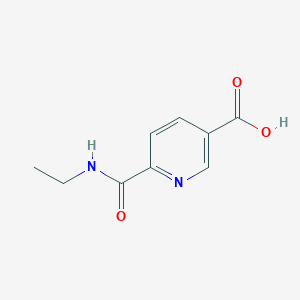
![2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160028.png)
